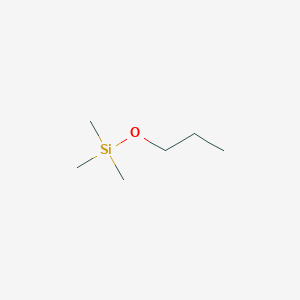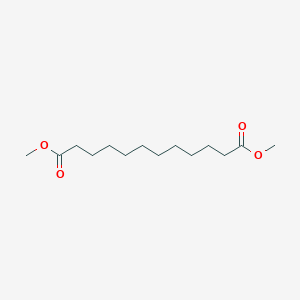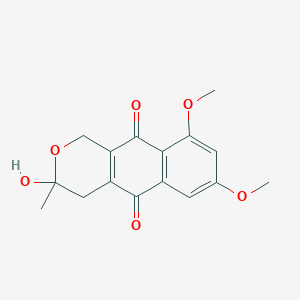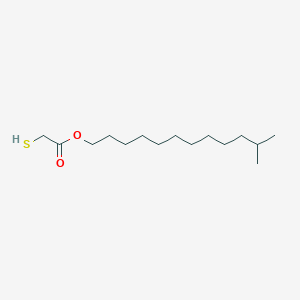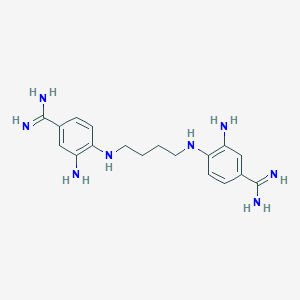
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), also known as BBI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBI is a symmetrical molecule that contains two benzene rings, each attached to a central butane chain through an imine group.
Wirkmechanismus
The mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance the immune response. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to improve plant growth and yield, and to protect plants from pests and diseases. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to enhance the mechanical and thermal properties of materials.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability under a range of conditions. However, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) also has some limitations, including its relatively high cost, limited availability, and potential for side effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), including the development of new applications in medicine, agriculture, and materials science. Some possible areas of focus include the optimization of synthesis methods, the identification of new targets for 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) inhibition, and the development of new materials based on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide). Additionally, further research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) involves the reaction of 3,4-diaminobenzoic acid with 1,4-butanediamine under controlled conditions. The reaction takes place in the presence of a catalyst and requires several steps, including heating and cooling, filtration, and purification. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been used as a diagnostic agent for detecting cancer cells and other diseases. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a plant growth regulator and as a pesticide. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a building block for constructing novel materials with unique properties.
Eigenschaften
CAS-Nummer |
125880-86-6 |
|---|---|
Molekularformel |
C18H26N8 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-amino-4-[4-(2-amino-4-carbamimidoylanilino)butylamino]benzenecarboximidamide |
InChI |
InChI=1S/C18H26N8/c19-13-9-11(17(21)22)3-5-15(13)25-7-1-2-8-26-16-6-4-12(18(23)24)10-14(16)20/h3-6,9-10,25-26H,1-2,7-8,19-20H2,(H3,21,22)(H3,23,24) |
InChI-Schlüssel |
UXVWYINPGXCLNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Andere CAS-Nummern |
125880-86-6 |
Synonyme |
3-amino-4-[4-[(2-amino-4-carbamimidoyl-phenyl)amino]butylamino]benzene carboximidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3As,4S,4aS,5R,8aR,9aR)-4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B161698.png)


![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)
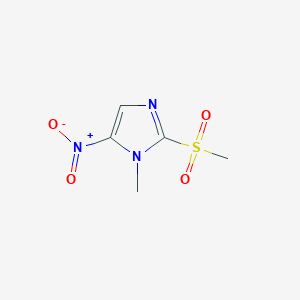
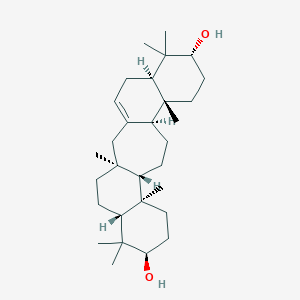
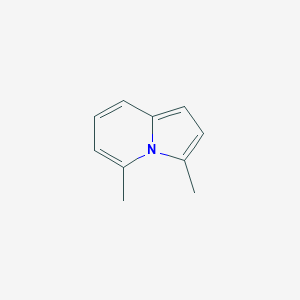
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)
